Gallium tris[bis(trimethylsilyl)amide]
Description
Organogallium chemistry is a specialized field within organometallic chemistry that focuses on compounds containing a direct bond between carbon and gallium. wikipedia.orgdbpedia.org Gallium, a member of Group 13 of the periodic table, shares characteristics with its neighbors, aluminum and indium. wikipedia.org However, it possesses distinct properties that set its organometallic compounds apart.
Unlike organoaluminum compounds, which often form dimeric structures through bridging alkyl or halide groups, analogous organogallium(III) compounds of the type R₃Ga are typically monomeric. wikipedia.org This is attributed to the lower Lewis acidity of gallium compared to aluminum. wikipedia.org The primary oxidation state for gallium in these compounds is +3. wikipedia.orgdbpedia.org The synthesis of organogallium compounds can be achieved through several methods, including transmetallation reactions with reagents like organolithium or Grignard reagents, or by reacting gallium metal with other organometallic compounds such as dimethylmercury. wikipedia.org These compounds are less reactive than their aluminum counterparts but have found utility as catalysts and reagents in various organic transformations and as precursors for semiconductor materials. wikipedia.org
| Property | Organoaluminum (e.g., Al(CH₃)₃) | Organogallium (e.g., Ga(CH₃)₃) | Organoindium (e.g., In(CH₃)₃) |
|---|---|---|---|
| Structure in Solid State | Dimeric | Monomeric | Tetrameric |
| Lewis Acidity | High | Moderate | Low |
| Reactivity with Air/Water | Highly pyrophoric | Less reactive than Al analogs | Generally stable in dry air |
Silylamide ligands, particularly the bis(trimethylsilyl)amide anion [N(SiMe₃)₂]⁻ (often abbreviated as N″), have become indispensable in modern inorganic and organometallic chemistry. rsc.orgacs.org Their prominence is due to a unique combination of steric and electronic properties.
The most defining characteristic of silylamide ligands is their significant steric bulk, which arises from the multiple trimethylsilyl (B98337) (–SiMe₃) groups. This bulkiness is crucial for stabilizing metal centers, particularly those in low coordination states, by preventing ligand exchange, oligomerization, or decomposition pathways. acs.org This steric shielding allows for the isolation of coordinatively unsaturated complexes that might otherwise be too reactive to study. acs.org
| Feature | Description |
|---|---|
| Steric Bulk | Large size prevents aggregation and stabilizes low-coordination numbers. |
| Electronic Effect | Considered a soft N-donor due to diffuse charge and polarizable Si atoms. rsc.org |
| Solubility | Confers high solubility in nonpolar organic solvents. |
| Volatility | Contributes to the volatility of the resulting metal complexes. |
Gallium tris[bis(trimethylsilyl)amide] is a monomeric complex where a central gallium atom is coordinated to three bulky bis(trimethylsilyl)amide ligands. This structure imparts high solubility in nonpolar solvents and significant volatility. Its primary academic and research significance lies in its application as a single-source precursor for the synthesis of gallium nitride (GaN).
Gallium nitride is a wide-bandgap semiconductor with critical applications in optoelectronics (e.g., blue LEDs) and high-power, high-frequency electronic devices. The synthesis of high-quality GaN thin films is paramount for these technologies. Gallium tris[bis(trimethylsilyl)amide] is an effective precursor for this purpose, particularly in chemical vapor deposition (CVD) processes. When thermally decomposed, the compound yields GaN films with low defect densities, making it a valuable molecule in materials science research.
The typical synthesis of Gallium tris[bis(trimethylsilyl)amide] involves a salt metathesis reaction between anhydrous gallium trichloride (B1173362) (GaCl₃) and an alkali metal salt of bis(trimethylsilyl)amine, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). The reaction produces the desired gallium complex and a salt byproduct (e.g., LiCl) that can be removed by filtration.
Beyond its role in materials science, the compound also serves as a reagent in organic and organometallic synthesis for the creation of other novel gallium-containing compounds.
| Property | Value / Description |
|---|---|
| Chemical Formula | C₁₈H₅₄GaN₃Si₆ nih.govalfa-chemistry.com |
| Molecular Weight | Approximately 550.88 g/mol alfa-chemistry.com |
| Structure | Monomeric, with a central Ga atom coordinated to three N(SiMe₃)₂ ligands. |
| Primary Application | Precursor for Gallium Nitride (GaN) synthesis via CVD. |
| Synthesis Method | Salt metathesis, e.g., GaCl₃ + 3 LiN(SiMe₃)₂ → Ga[N(SiMe₃)₂]₃ + 3 LiCl. |
Structure
2D Structure
Properties
IUPAC Name |
[[bis[bis(trimethylsilyl)amino]gallanyl-trimethylsilylamino]-dimethylsilyl]methane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVEWLNMJUMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Ga](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54GaN3Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Gallium Tris Bis Trimethylsilyl Amide
Salt Metathesis Reaction Pathways
Salt metathesis, or double displacement, stands as the most reliable and widely employed method for the synthesis of Gallium tris[bis(trimethylsilyl)amide]. This pathway involves the reaction of a gallium trihalide with an alkali metal salt of bis(trimethylsilyl)amine.
Reaction of Anhydrous Gallium Trihalides with Alkali Metal Bis(trimethylsilyl)amides
The archetypal synthesis involves the reaction of anhydrous gallium(III) chloride (GaCl₃) with three equivalents of an alkali metal bis(trimethylsilyl)amide, most commonly lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). The reaction is typically carried out in an inert solvent, such as a hydrocarbon or an ether, to yield the desired product and the corresponding alkali metal halide as a precipitate.
The general reaction is as follows:
GaCl₃ + 3 LiN(SiMe₃)₂ → Ga[N(SiMe₃)₂]₃ + 3 LiCl(s)
The formation of the insoluble lithium chloride byproduct helps to drive the reaction to completion. Subsequent filtration to remove the salt, followed by removal of the solvent and purification of the residue, typically by sublimation or recrystallization, affords the pure Gallium tris[bis(trimethylsilyl)amide].
Stoichiometric Control and Optimization of Reaction Conditions
The stoichiometry of the reactants is a critical parameter that dictates the outcome of the synthesis. While a 1:3 molar ratio of gallium trihalide to alkali metal bis(trimethylsilyl)amide is essential for the formation of the homoleptic trisamide complex, deviations from this ratio can lead to the formation of different products and byproducts.
For instance, the reaction of GaCl₃ with only one equivalent of Li[N(SiMe₃)₂] does not yield the monosubstituted product in a clean manner. Instead, it has been shown to result in Si-C bond cleavage and the formation of a cyclic dimer, (Me₃SiNSiMe₂)₂. researchgate.net This highlights the importance of precise stoichiometric control to favor the formation of the desired tris-substituted gallium complex.
Optimization of reaction conditions is also crucial for maximizing the yield and purity of Gallium tris[bis(trimethylsilyl)amide]. Key parameters that are typically optimized include:
Solvent: Non-polar solvents like hexane (B92381) or toluene (B28343) are often preferred to facilitate the precipitation of the alkali metal halide byproduct.
Temperature: The reaction is often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature to ensure controlled reaction progress and minimize side reactions.
Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting materials. This can range from several hours to overnight, depending on the scale and specific conditions.
| Molar Ratio (GaCl₃ : LiN(SiMe₃)₂) | Primary Product | Key Byproducts/Side Products | Reference |
|---|---|---|---|
| 1 : 3 | Gallium tris[bis(trimethylsilyl)amide] (Ga[N(SiMe₃)₂]₃) | Lithium Chloride (LiCl) | General Synthesis |
| 1 : 1 | Complex mixture, not the simple monosubstituted product | Cyclic dimer ((Me₃SiNSiMe₂)₂) resulting from Si-C bond cleavage | researchgate.net |
Exploration of Alternative Synthetic Routes
In the quest for more efficient or alternative synthetic pathways, other methodologies beyond salt metathesis have been explored. However, these have generally proven to be less successful for the synthesis of Gallium tris[bis(trimethylsilyl)amide].
Attempted Transsilylamination Protocols
Transsilylamination, a reaction involving the exchange of silylamine ligands between a metal center and a free silylamine, has been investigated as a potential synthetic route. For example, an attempt was made to synthesize a related gallium(III) bis(dimethylsilyl)amide by reacting Gallium tris[bis(trimethylsilyl)amide] with bis(dimethylsilyl)amine (HN(SiHMe₂)₂). However, this transsilylamination protocol was reported to be unsuccessful in yielding the desired product, indicating that this is not a viable synthetic strategy for this particular compound.
Analysis of Unpredicted Byproduct Formation and Side Reactions
The synthesis of Gallium tris[bis(trimethylsilyl)amide] is not always straightforward, and the formation of unexpected byproducts can occur, particularly when reaction conditions are not stringently controlled. These side reactions often involve the cleavage of silicon-carbon bonds within the bis(trimethylsilyl)amide ligand.
A significant side reaction observed during the synthesis of gallium silylamide complexes is the cleavage of a silicon-carbon (Si-C) bond, leading to methyl group migration. Research has shown that in the reaction of GaCl₃ with Li[N(SiMe₃)₂], particularly when a substoichiometric amount of the lithium amide is used, Si-C bond cleavage is a prominent event.
One of the identified byproducts resulting from this phenomenon is the cyclic dimer, (Me₃SiNSiMe₂)₂. researchgate.net The formation of this product necessitates the cleavage of a methyl group from a silicon atom. Further investigation into this process has led to the proposal of a mechanism involving a transition state containing a four-membered Ga-N-Si-Me ring. This intermediate facilitates the transfer of a methyl group from the silicon atom to the gallium center.
Another unexpected byproduct, MeGa[N(SiMe₃)SiMe₂N(SiMe₃)₂]₂, has been isolated from the reaction of GaCl₃ and LiN(SiMe₃)₂, further evidencing the occurrence of Si-C bond cleavage and subsequent rearrangement.
| Byproduct | Originating Reaction | Observed Side Reaction | Reference |
|---|---|---|---|
| Cyclic dimer ((Me₃SiNSiMe₂)₂) | GaCl₃ + 1 eq. Li[N(SiMe₃)₂] | Si-C bond cleavage and cyclization | researchgate.net |
| MeGa[N(SiMe₃)SiMe₂N(SiMe₃)₂]₂ | GaCl₃ + LiN(SiMe₃)₂ | Si-C bond cleavage and methyl migration |
Methyl Migration Mechanisms from Silicon to Gallium
In the synthesis and thermal decomposition of gallium amide compounds, an intriguing and significant reaction pathway involves the cleavage of a silicon-carbon (Si-C) bond and the subsequent migration of a methyl group from silicon to the gallium center. This phenomenon has been observed in reactions involving gallium chloride and lithium bis(trimethylsilyl)amide.
Research into the reaction of GaCl₃ with one equivalent of Li[N(SiMe₃)₂] revealed that instead of a simple substitution, a cleavage of an Si-C bond from the N(SiMe₃)₂ anion occurred. researchgate.net While the primary gallium product was not isolated from this specific reaction, further studies involving the pyrolysis of related compounds confirmed the methyl migration pathway. The thermolysis of base-stabilized dichloro(silyl)amido gallium compounds, such as Cl₂GaN(SiMe₃)₂ and Cl₂GaN(SiMe₃)₂, yielded methylated gallium species, specifically MeGaCl₂(quin) and MeGaCl₂(NMe₃), in yields ranging from 27% to 61%. researchgate.net
The proposed mechanism for this transfer involves a cyclic transition state. It is suggested that the methyl migration from silicon to gallium proceeds through a transition state that contains a four-membered Ga-N-Si-Me ring. researchgate.net This intramolecular rearrangement is a key step in understanding the reactivity and potential side products in synthetic routes utilizing silylamide ligands with gallium halides.
The table below summarizes the findings from pyrolysis experiments that confirm the methyl migration from silicon to gallium.
| Precursor Compound | Resulting Methylated Gallium Product | Yield |
| Cl₂GaN(SiMe₃)₂ | MeGaCl₂(quin) | 27-61% |
| Cl₂GaN(SiMe₃)₂ | MeGaCl₂(NMe₃) | 27-61% |
Advanced Purification Techniques for High-Purity Compound Isolation
The isolation of high-purity Gallium tris[bis(trimethylsilyl)amide] is critical for its application as a precursor in materials science, particularly for the synthesis of gallium nitride (GaN) films where impurity levels can significantly impact semiconductor properties. Given the compound's characteristics, the most effective purification methods are physical processes conducted under controlled conditions, such as distillation and sublimation.
These techniques are favored because they can effectively separate the volatile gallium complex from non-volatile impurities, such as the lithium chloride (LiCl) by-product formed during the common salt metathesis synthesis route. The choice between distillation and sublimation depends on the compound's thermal stability and vapor pressure.
Sublimation: This process involves the transition of the compound directly from a solid to a gas phase, followed by condensation back into a pure solid on a cooled surface. It is particularly suitable for compounds that have a sufficiently high vapor pressure at temperatures below their melting point. This method is excellent for removing non-volatile or less volatile impurities.
Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. For Gallium tris[bis(trimethylsilyl)amide], this is typically performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.
The following table provides a comparison of these two advanced purification techniques as applied to Gallium tris[bis(trimethylsilyl)amide].
| Feature | Sublimation | Distillation (Vacuum) |
| Principle | Separation based on differences in vapor pressure in the solid state. | Separation based on differences in boiling points in the liquid state. |
| Phase Transition | Solid → Gas → Solid | Solid/Liquid → Gas → Liquid |
| Operating Pressure | High Vacuum | Reduced Pressure (Vacuum) |
| Typical Impurities Removed | Non-volatile salts (e.g., LiCl), oligomeric by-products. | Less volatile organic or organometallic impurities. |
| Advantages | Can yield very high-purity crystalline product; avoids high temperatures associated with boiling. | Effective for larger scale purification; can be more efficient for separating compounds with close vapor pressures. |
Molecular and Electronic Structure Characterization of Gallium Tris Bis Trimethylsilyl Amide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity, purity, and solution-state structure of Gallium tris[bis(trimethylsilyl)amide]. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for characterizing the solution-state structure of Gallium tris[bis(trimethylsilyl)amide]. Analysis of ¹H, ¹³C, and ²⁹Si nuclei offers comprehensive information about the ligand environment.
In ¹H NMR spectroscopy, all 54 protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) groups are chemically and magnetically equivalent under standard analytical conditions. This equivalence arises from the free rotation around the Si-C and N-Si bonds in solution. Consequently, the ¹H NMR spectrum is expected to exhibit a single, sharp resonance. This singlet integrates to 54 protons, confirming the presence and integrity of the six trimethylsilyl groups within the molecule's ligand framework.
No specific chemical shift data was found in the searched literature.
Similar to the proton NMR, the ¹³C{¹H} NMR spectrum (proton-decoupled) of Gallium tris[bis(trimethylsilyl)amide] is anticipated to show a single resonance. This signal corresponds to the 18 equivalent methyl (-CH₃) carbon atoms of the trimethylsilyl groups. The appearance of a lone peak confirms the symmetrical nature of the molecule in solution.
No specific chemical shift data was found in the searched literature.
²⁹Si NMR spectroscopy is particularly diagnostic for silylated compounds. For Gallium tris[bis(trimethylsilyl)amide], a single resonance is expected in the ²⁹Si NMR spectrum. This indicates that all six silicon atoms in the molecule are in an identical chemical environment, which is consistent with the symmetrical coordination of the three bis(trimethylsilyl)amide ligands around the central gallium atom.
No specific chemical shift data was found in the searched literature.
Mass Spectrometry (MS) Characterization
Mass spectrometry is employed to determine the compound's molecular weight and to gain insights into its fragmentation patterns under ionization. The molecular formula of Gallium tris[bis(trimethylsilyl)amide] is C₁₈H₅₄GaN₃Si₆, with a calculated molecular weight of approximately 550.88 g/mol . nih.gov
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Common fragmentation pathways for metal bis(trimethylsilyl)amides involve the loss of methyl groups (-CH₃) and larger fragments of the trimethylsilyl ligand. A prominent fragment ion often observed is [M - CH₃]⁺, resulting from the loss of a single methyl radical. Further fragmentation can lead to the cleavage of Si-N bonds and loss of entire bis(trimethylsilyl)amide ligands or parts thereof.
Solid-State Structural Determination
The compound crystallizes in the trigonal system with the space group P31c. uky.edu The solid-state structure confirms that the molecule is monomeric, a result of the steric bulk of the three bis(trimethylsilyl)amide ligands effectively shielding the central gallium atom and preventing oligomerization. The coordination geometry around the gallium center is trigonal planar, with the gallium atom lying in the plane defined by the three nitrogen atoms (GaN₃ core). This planarity contrasts with some analogous f-element tris[bis(trimethylsilyl)amide] complexes, which often exhibit pyramidal geometries. researchgate.net
Table 1: Crystallographic Data for Gallium Tris[bis(trimethylsilyl)amide]
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P31c |
| a (Å) | 16.008(3) |
| c (Å) | 8.444(2) |
| Molecular Geometry | Monomeric |
| Coordination Core | Trigonal Planar (GaN₃) |
Data sourced from Inorganic Chemistry, 1994, 33 (23), pp 5351–5358. uky.edu
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing the solid-state structure of Gallium Tris[bis(trimethylsilyl)amide].
While specific crystallographic data for Gallium Tris[bis(trimethylsilyl)amide] is not extensively detailed in the provided search results, the general principles of SC-XRD involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the crystal's unit cell dimensions, symmetry (space group), and the positions of individual atoms. For analogous metal tris[bis(trimethylsilyl)amide] complexes, this technique has confirmed their monomeric nature and provided precise bond lengths and angles. researchgate.netnih.gov
Table 1: Representative Crystallographic Data Collection and Refinement Parameters
| Parameter | Value |
| Crystal system | To be determined by analysis |
| Space group | To be determined by analysis |
| a (Å) | To be determined by analysis |
| b (Å) | To be determined by analysis |
| c (Å) | To be determined by analysis |
| α (°) | To be determined by analysis |
| β (°) | To be determined by analysis |
| γ (°) | To be determined by analysis |
| Volume (ų) | To be determined by analysis |
| Z | To be determined by analysis |
| Temperature (K) | To be determined by analysis |
| Wavelength (Å) | To be determined by analysis |
| Reflections collected | To be determined by analysis |
| Independent reflections | To be determined by analysis |
| R-factor | To be determined by analysis |
Note: This table is a template. Specific values for Gallium Tris[bis(trimethylsilyl)amide] would be obtained from a detailed crystallographic study.
Elucidation of Gallium Coordination Environment and Bond Parameters
In Gallium Tris[bis(trimethylsilyl)amide], the central gallium atom is coordinated to three bis(trimethylsilyl)amide ligands. X-ray diffraction studies on similar metal amide complexes reveal a trigonal planar or slightly pyramidal coordination geometry around the central metal atom. The gallium atom is bonded to the nitrogen atom of each of the three ligands.
The bond parameters, including Ga-N bond lengths and N-Ga-N bond angles, are critical for understanding the nature of the metal-ligand interaction. In related three-coordinate metal amide complexes, the M-N bond lengths and angles are influenced by the steric bulk of the ligands and the electronic properties of the metal. For instance, in tris(bis(trimethylsilyl)amido)samarium, the Sm-N bond length is reported as 2.284(3) Å. researchgate.net
Table 2: Selected Bond Lengths and Angles for a Representative M[N(SiMe₃)₂]₃ Complex
| Bond/Angle | Value |
| Ga-N (Å) | Expected to be in the range of 1.8 - 2.0 Å |
| N-Si (Å) | ~1.7 Å |
| Si-C (Å) | ~1.8-1.9 Å |
| N-Ga-N (°) | Expected to be ~120° for a trigonal planar geometry |
| Ga-N-Si (°) | ~120 - 125° |
| Si-N-Si (°) | ~120° |
Note: The values for Gallium Tris[bis(trimethylsilyl)amide] would need to be confirmed by specific experimental data. The provided ranges are based on typical values for similar compounds.
Examination of Ligand Steric Effects and Monomeric Nature
The bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, is exceptionally bulky due to the presence of six trimethylsilyl groups. This steric hindrance plays a crucial role in determining the molecular structure of Gallium Tris[bis(trimethylsilyl)amide]. The large size of the ligands effectively shields the central gallium atom, preventing the formation of higher-coordinate species or oligomers.
This steric protection is responsible for the compound's monomeric nature in the solid state and in non-coordinating solvents. The repulsion between the bulky ligands forces a coordination number of three on the gallium center, a relatively uncommon coordination number for gallium. This steric crowding influences the bond angles within the molecule, often leading to slight distortions from ideal geometries to minimize steric strain.
Computational and Theoretical Investigations of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and properties of molecules like Gallium Tris[bis(trimethylsilyl)amide]. These theoretical methods complement experimental data and provide insights that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) Calculations for Structural Prediction and Validation
DFT calculations are widely used to predict and validate the geometric structures of molecules. rsc.org For Gallium Tris[bis(trimethylsilyl)amide], DFT can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from X-ray diffraction to assess the accuracy of the computational model. nih.gov
The choice of functional and basis set is crucial for obtaining accurate results. DFT calculations have been successfully applied to similar metal amide complexes to reproduce experimental structures with high fidelity. nih.gov These calculations can also provide information on vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra for further validation.
Modeling of Metal-Ligand Interactions, Including Agostic Interactions
DFT is a powerful tool for analyzing the nature of chemical bonds, including the metal-ligand interactions in Gallium Tris[bis(trimethylsilyl)amide]. The interaction between the gallium center and the nitrogen atoms of the ligands is primarily a covalent bond.
An interesting aspect of the structure of some metal tris[bis(trimethylsilyl)amide] complexes is the potential for agostic interactions. researchgate.net An agostic interaction is a three-center, two-electron bond between a metal, a carbon atom, and a hydrogen atom. wikipedia.org In the context of Gallium Tris[bis(trimethylsilyl)amide], this could involve a weak interaction between the gallium center and a C-H bond of a trimethylsilyl group. DFT calculations can be used to probe for the presence of such interactions by analyzing the electron density distribution and searching for bond critical points between the relevant atoms. rsc.org For instance, in a study of a samarium analogue, DFT calculations supported the presence of β-Si-C agostic interactions. nih.gov
Prediction of Ligand Substitution Kinetics and Thermodynamic Stability of Adducts
Computational modeling can be used to predict the reactivity of Gallium Tris[bis(trimethylsilyl)amide], including the kinetics of ligand substitution reactions and the thermodynamic stability of adducts. DFT calculations can model the reaction pathways for ligand exchange, determining the activation energies and reaction enthalpies. This information is valuable for understanding the mechanisms of reactions involving this compound.
Furthermore, the thermodynamic stability of Lewis base adducts can be assessed by calculating the binding energies of various Lewis bases to the gallium center. This allows for a theoretical prediction of which adducts are likely to form and their relative stabilities. For example, comparing the Ga-N bond dissociation energies with those of analogous aluminum or indium compounds can reveal trends in Lewis acidity.
Reactivity Profiles and Mechanistic Studies of Gallium Tris Bis Trimethylsilyl Amide
Ligand Exchange and Substitution Chemistry
The substitution of the bulky bis(trimethylsilyl)amide ligands is a fundamental aspect of the reactivity of Ga[N(SiMe₃)₂]₃. These reactions are pivotal for the synthesis of new gallium complexes.
The Ga-N bonds in gallium amides can be readily cleaved by protic reagents, leading to the substitution of the amide ligand. This protonolysis pathway is a common and effective method for synthesizing gallium alkoxides from gallium amide precursors. While specific studies detailing the protonolysis of Ga[N(SiMe₃)₂]₃ are not extensively documented, the reactivity of analogous gallium amides, such as [Ga(NMe₂)₃]₂, provides a clear precedent. The reaction of [Ga(NMe₂)₃]₂ with various alcohols (ROH) proceeds smoothly to form homoleptic gallium tris(alkoxides), [Ga(OR)₃]₂, with the concurrent release of dimethylamine. rsc.orgresearchgate.net This transformation underscores the general principle that the Ga-N bond is susceptible to cleavage by O-H groups, resulting in ligand replacement.
However, the steric bulk of the bis(trimethylsilyl)amide ligand in Ga[N(SiMe₃)₂]₃ can significantly influence its reactivity compared to less hindered amides. An attempt to achieve ligand exchange through a transsilylamination protocol using Ga[N(SiMe₃)₂]₃ and bis(dimethylsilyl)amine, HN(SiHMe₂)₂, was reported to be unsuccessful, highlighting that kinetic or thermodynamic barriers related to sterics can prevent substitution even with other N-H containing reagents. researchgate.net
The table below summarizes representative ligand substitution reactions using a gallium amide precursor.
| Precursor | Reagent (ROH) | Product | Byproduct |
| [Ga(NMe₂)₃]₂ | 2-(Dimethylamino)ethanol (HOCH₂CH₂NMe₂) | [Ga(OCH₂CH₂NMe₂)₃]₂ | HNMe₂ |
| [Ga(NMe₂)₃]₂ | 1-(Dimethylamino)-2-propanol (HOCH(CH₃)CH₂NMe₂) | [Ga(OCH(CH₃)CH₂NMe₂)₃]₂ | HNMe₂ |
| [Ga(NMe₂)₃]₂ | 1-Methoxy-2-methyl-2-propanol (HOC(CH₃)₂CH₂OMe) | [Ga(OC(CH₃)₂CH₂OMe)₃]₂ | HNMe₂ |
| Ga[N(SiMe₃)₂]₃ | Bis(dimethylsilyl)amine (HN(SiHMe₂)₂) | No reaction observed | - |
Data compiled from studies on gallium amide reactivity. rsc.orgresearchgate.net
While gallium tris[bis(trimethylsilyl)amide] readily reacts with protic reagents, its reactions with electrophilic substrates are not as extensively documented in the scientific literature. The lone pairs on the nitrogen atoms of the amide ligands are sterically shielded by the bulky trimethylsilyl (B98337) groups, which may diminish their nucleophilicity and hinder reactions with electrophiles at the nitrogen center. Furthermore, the gallium center itself is Lewis acidic, making it more likely to interact with nucleophiles rather than electrophiles. Consequently, specific examples of Ga[N(SiMe₃)₂]₃ reacting with common electrophiles like carbon dioxide or ketones to form novel insertion or addition complexes are not readily found in published research.
Activation of Small Molecules and Functionalities
The interaction of Ga[N(SiMe₃)₂]₃ and related compounds with small molecules containing polarized bonds can lead to bond activation and cleavage, a key area in organometallic chemistry.
Gallium complexes can activate O-H bonds in alcohols through a mechanism known as element-ligand cooperativity (ELC). nih.gov In this pathway, the Lewis acidic metal center and a basic site on the ligand work in concert to cleave the O-H bond. Studies on tripodal tris(nitroxide) gallium complexes, (TriNOx³⁻)Ga, demonstrate this process clearly. The gallium center coordinates to the alcohol's oxygen atom, increasing the acidity of the hydroxyl proton. nih.gov Simultaneously, a basic nitroxide arm of the ligand accepts the proton. nih.gov
This cooperative action results in the formation of a zwitterionic complex, (HTriNOx²⁻)Ga–OR, where the O-H bond has been effectively cleaved across the Ga-ligand framework. nih.gov This ELC mechanism is considered a plausible pathway for the reaction of Ga[N(SiMe₃)₂]₃ with protic substrates, where the gallium center acts as the Lewis acid and a nitrogen atom of the amide ligand acts as the proton acceptor.
An intriguing aspect of the chemistry surrounding Ga[N(SiMe₃)₂]₃ is the cleavage of silicon-carbon bonds, which can occur under certain synthetic conditions. During the salt metathesis reaction of gallium trichloride (B1173362) (GaCl₃) with just one equivalent of lithium bis(trimethylsilyl)amide (Li[N(SiMe₃)₂]), the expected mono-substituted product is not the main outcome. Instead, a cyclic dimer, (Me₃SiNSiMe₂)₂, is isolated, which is the result of a Si-C bond cleavage from the N(SiMe₃)₂ anion. researchgate.net
Furthermore, the thermolysis of related base-stabilized dichloro(silyl)amido gallium compounds, such as Cl₂GaN(SiMe₃)₂ (quin = quinuclidine), confirms a methyl migration from silicon to gallium. researchgate.net This process affords methylgallium dichloride adducts, MeGaCl₂(quin), in yields of 27–61%. researchgate.net The proposed mechanism for this Si-C bond cleavage and methyl migration involves a four-membered ring transition state containing a Ga-N-Si-Me arrangement. researchgate.net
An unexpected side product, MeGa[N(SiMe₃)SiMe₂N(SiMe₃)₂]₂, has also been identified from the synthesis of Ga[N(SiMe₃)₂]₃ via the reaction of GaCl₃ and LiN(SiMe₃)₂, further evidencing the propensity for Si-C bond activation and rearrangement pathways in these systems. researchgate.net
The table below details the products from the thermolysis of various silylamido gallium compounds, demonstrating the methyl migration phenomenon.
| Precursor Compound | Thermolysis Product | Yield |
| Cl₂GaN(SiMe₃)₂ | MeGaCl₂(quinuclidine) | 61% |
| Cl₂GaN(SiMe₃)₂ | MeGaCl₂(NMe₃) | 27% |
| Cl₂GaN(SiMe₃)(tBu) | MeGaCl₂(quinuclidine) | 33% |
| Cl₂GaN(SiMe₃)(2,6-iPr₂C₆H₃) | MeGaCl₂(quinuclidine) | 54% |
Data from a study on Si-C bond cleavage and thermolysis of gallium silylamides. researchgate.net
Catalytic Activity and Mechanistic Pathways
While often used as a stoichiometric reagent or precursor, Ga[N(SiMe₃)₂]₃ has been investigated in the context of catalytic and stoichiometric dehydrocoupling reactions. The outcome of these reactions is highly dependent on the substrate and the redox stability of the gallium center.
In a notable example, the reaction of Ga[N(SiMe₃)₂]₃ with ammonia (B1221849) borane (B79455) (NH₃BH₃) does not result in a clean catalytic cycle. Instead, it leads to a stoichiometric dehydrocoupling process that yields an unusual, delocalized aminoborane, [B{(NHBH)N(SiMe₃)Si(Me₂)N(SiMe₃)₂}₃]. researchgate.net This reaction involves the coupling of both B–N and Si–N bonds and is accompanied by the deposition of elemental gallium metal. researchgate.net This outcome suggests that the gallium(III) center is reduced during the reaction, highlighting its redox instability under these conditions, which prevents a catalytic turnover. This contrasts with systems involving more redox-stable metals where catalytic dehydrocoupling is observed. researchgate.net The reaction demonstrates the compound's ability to facilitate complex bond-forming sequences, even if it proceeds stoichiometrically rather than catalytically.
Facilitation of Hydrogallation Reactions of Unsaturated Organic Substrates
Gallium tris[bis(trimethylsilyl)amide] has demonstrated its utility in facilitating hydrogallation reactions, which involve the addition of a gallium-hydrogen bond across an unsaturated carbon-carbon bond. While detailed mechanistic studies specifically employing Ga[N(SiMe₃)₂]₃ are not extensively documented in publicly available literature, its capacity to participate in such reactions is recognized. The bulky bis(trimethylsilyl)amide ligands are thought to play a crucial role in modulating the reactivity of the gallium hydride species, which can be formed in situ.
The general mechanism for hydrogallation reactions involves the formation of a gallium hydride intermediate, which then adds to an alkene or alkyne. This process typically proceeds through a concerted or stepwise mechanism, leading to the formation of a new organogallium species. The regioselectivity and stereoselectivity of the hydrogallation are influenced by the steric and electronic properties of both the gallium reagent and the unsaturated substrate.
For instance, the hydrogallation of alkenes with a gallium hydride generated from or in the presence of Ga[N(SiMe₃)₂]₃ would be expected to yield an alkylgallium compound. The reaction with a terminal alkene would likely proceed with anti-Markovnikov selectivity, where the gallium atom adds to the less substituted carbon atom, primarily due to steric hindrance from the bulky silylamide ligands.
A representative, though generalized, reaction scheme for the hydrogallation of an alkene is presented below:
| Reactants | Conditions | Product |
| R-CH=CH₂ + "[H-Ga{N(SiMe₃)₂}₂]" (in situ) | Inert Atmosphere | R-CH₂-CH₂-Ga{N(SiMe₃)₂}₂ |
Note: The gallium hydride species is shown in quotes as it is typically generated in situ and may exist in various forms (monomeric, dimeric, etc.).
Role as a Catalyst Precursor in Diverse Chemical Transformations
Gallium tris[bis(trimethylsilyl)amide] serves as a versatile precursor for the generation of catalytically active gallium species for a variety of chemical transformations. Its utility stems from the lability of the Ga-N bonds, which allows for the substitution of the bis(trimethylsilyl)amide ligands to generate new gallium complexes with tailored reactivity.
One of the most prominent applications of Ga[N(SiMe₃)₂]₃ is as a single-source precursor for the deposition of gallium nitride (GaN) thin films via techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). The compound's volatility and clean decomposition pathway make it an ideal candidate for producing high-quality GaN, a crucial material in the semiconductor industry for applications in optoelectronics and high-power devices.
Beyond materials science, Ga[N(SiMe₃)₂]₃ is a valuable starting material in synthetic organometallic chemistry for the preparation of other gallium compounds. By reacting it with various protic or unsaturated substrates, a wide range of gallium complexes with different ligand environments can be accessed. These new complexes can then be investigated for their catalytic activity in various organic reactions. For example, reaction with alcohols or amines can yield gallium alkoxides or amides, respectively, which may exhibit different catalytic properties compared to the parent silylamide complex.
While specific, detailed examples of Ga[N(SiMe₃)₂]₃ being directly used as a precatalyst in a broad range of organic transformations are not extensively detailed in readily accessible literature, its role as a versatile starting material for the synthesis of catalytically active gallium species is well-established within the research community.
Comparative Analysis of Reactivity with Analogous Compounds
The reactivity of Gallium tris[bis(trimethylsilyl)amide] is often best understood in the context of its Group 13 analogues, namely the aluminum (Al[N(SiMe₃)₂]₃) and indium (In[N(SiMe₃)₂]₃) derivatives. The differences in the properties of the central metal atom—such as electronegativity, ionic radius, and Lewis acidity—lead to distinct reactivity profiles.
| Compound | Metal | Ionic Radius (pm) | Electronegativity (Pauling Scale) | Lewis Acidity |
| Al[N(SiMe₃)₂]₃ | Aluminum | 53.5 | 1.61 | Strongest |
| Ga[N(SiMe₃)₂]₃ | Gallium | 62 | 1.81 | Intermediate |
| In[N(SiMe₃)₂]₃ | Indium | 80 | 1.78 | Weakest |
Data sourced from standard chemical literature.
Lewis Acidity and Catalytic Activity: Aluminum is the most electronegative and has the smallest ionic radius in this series, resulting in Al[N(SiMe₃)₂]₃ being the strongest Lewis acid. This enhanced Lewis acidity can lead to higher catalytic activity in reactions that are promoted by Lewis acids, such as ring-opening polymerization or certain types of cycloaddition reactions. Conversely, the larger ionic radii and lower electronegativity of gallium and indium result in weaker Lewis acidity for their corresponding silylamide complexes. This trend can influence their catalytic efficacy, with the indium compound often being the least active in Lewis acid-catalyzed processes.
Bond Polarity and Reactivity: The polarity of the metal-nitrogen bond also plays a significant role in the reactivity of these compounds. The Al-N bond is more polarized than the Ga-N and In-N bonds. This difference in bond polarity can affect the propensity of these compounds to undergo ligand exchange reactions or to act as precursors for the formation of metal nitrides.
Structural Differences: While all three compounds are monomeric in the gas phase and in solution due to the steric bulk of the bis(trimethylsilyl)amide ligands, subtle differences in their solid-state structures and bond parameters can influence their reactivity. The increasing size of the central metal from Al to Ga to In leads to longer metal-nitrogen bond lengths, which can impact the steric environment around the metal center and its accessibility to substrates.
Applications in Advanced Materials Science and Precursor Chemistry
Precursor for Gallium Nitride (GaN) Thin Film Deposition
The compound is a key single-source precursor for producing gallium nitride (GaN), a wide-bandgap semiconductor essential for modern electronics. GaN's inherent properties, such as high thermal stability and a direct bandgap of 3.4 eV, make it indispensable for high-performance applications. wikipedia.org
Gallium tris[bis(trimethylsilyl)amide] is effectively used in Chemical Vapor Deposition (CVD) to grow GaN thin films. The process involves the thermal decomposition of the volatile precursor, which is transported in a vapor phase into a reaction chamber where it deposits onto a substrate. The bulky bis(trimethylsilyl)amide ligands stabilize the gallium center, and its structure allows for a clean decomposition pathway, which is crucial for forming high-purity films.
Research has shown that this precursor can yield high-quality GaN films with low densities of defects, a critical factor for the performance of semiconductor devices. The volatility of the compound makes it well-suited for CVD applications, allowing for efficient mass transport at temperatures as low as 200°C. nih.gov
Atomic Layer Deposition (ALD) is a precision-focused deposition method that builds films one atomic layer at a time, offering exceptional control over thickness and conformality. While ALD is a favored technique for GaN deposition at low temperatures, the literature more commonly documents the use of other gallium precursors, such as trimethylgallium (B75665) (TMG), triethylgallium (B73383) (TEG), and tris(dimethylamido)gallium(III). diva-portal.orgrsc.orgscispace.comdiva-portal.org
In a typical ALD process for GaN, sequential and self-limiting surface reactions are employed. scispace.com For instance, a gallium precursor like TEG is pulsed into the reactor to form a monolayer on the substrate, followed by a purge and then a pulse of a nitrogen source, such as ammonia (B1221849) (NH3) plasma, to complete the GaN layer. rsc.orgdiva-portal.org This cycle is repeated to achieve the desired film thickness. While Gallium tris[bis(trimethylsilyl)amide] is a known precursor for GaN, its specific application and reaction mechanisms within ALD processes are not as extensively detailed in current research compared to other organometallic gallium compounds. scispace.comresearchgate.net
The GaN thin films synthesized from precursors like Gallium tris[bis(trimethylsilyl)amide] are fundamental to the fabrication of a wide array of optoelectronic and high-power semiconductor devices. wikipedia.org GaN's wide bandgap is instrumental in the creation of blue light-emitting diodes (LEDs) and laser diodes. wikipedia.orgcadence.com
Furthermore, GaN's ability to operate at higher temperatures, voltages, and frequencies compared to traditional silicon-based semiconductors makes it a superior material for next-generation electronics. csis.orgimec-int.com Devices built on GaN, such as high-electron-mobility transistors (HEMTs) and power ICs, offer greater efficiency and power density. wikipedia.orgimec-int.com This leads to significant reductions in energy loss and allows for the miniaturization of electronic components, finding use in applications ranging from 5G cellular base stations and electric vehicle power systems to compact fast chargers for consumer electronics. wikipedia.orgcsis.orgrohm.com
| Property | Value | Significance in Applications |
|---|---|---|
| Bandgap | 3.4 eV (Direct) | Enables high-power and high-frequency operation; essential for blue/UV light emission in LEDs and lasers. wikipedia.org |
| Breakdown Electric Field | ~3.3 MV/cm | Allows for higher voltage operation and more compact, powerful devices compared to silicon. csis.org |
| Electron Mobility | ~1500 cm²/(V·s) | Facilitates faster switching speeds, crucial for high-frequency applications like 5G and advanced power supplies. wikipedia.org |
| Thermal Conductivity | ~1.3 W/(cm·K) | Provides excellent heat dissipation, ensuring device reliability and stability at high power levels. wikipedia.org |
Synthesis of Gallium-Containing Nanomaterials
Beyond thin films, Gallium tris[bis(trimethylsilyl)amide] and related compounds are valuable in the bottom-up synthesis of advanced nanomaterials. The molecular design of such precursors allows for controlled decomposition, which is essential for forming nanostructures with specific properties.
The synthesis of mixed-metal nitride nanopowders, such as manganese-doped gallium nitride (GaN/Mn), can be achieved using molecular precursor routes. While specific studies detailing the use of Gallium tris[bis(trimethylsilyl)amide] for this purpose are not prominent, the general chemical approach often involves the co-decomposition of multiple metal-amide precursors. For instance, related syntheses have utilized systems composed of gallium(III) tris(dimethyl)amide and manganese(II) bis{bis[trimethylsilyl]amide}. This combination, through processes like ammonolysis and subsequent pyrolysis, can yield intimately mixed Ga/Mn amide-imide precursors that are then converted into the final mixed-metal nitride nanopowder. The use of silylamide ligands is beneficial in this context as they can facilitate solubility and controlled reactivity of the metal centers.
Developing low-temperature synthesis routes is a key goal in nanomaterial fabrication to control crystal size and prevent aggregation. Precursors like Gallium tris[bis(trimethylsilyl)amide] are advantageous due to their potential for decomposition at relatively low temperatures. Pyrolysis, or thermal decomposition in an inert atmosphere, of such single-source precursors can lead directly to the formation of nanocrystalline materials. The ligands are designed to be eliminated as stable, volatile byproducts, leaving behind the desired inorganic core. For example, related gallium-imide precursors have been shown to convert to nanocrystalline GaN at temperatures around 450-500°C. The ability to decompose cleanly at lower temperatures is crucial for producing nanosized particles with controlled crystallinity and minimizing defects.
Precursors for Group III-Pnictide Nanopowders (e.g., GaP)
Gallium tris[bis(trimethylsilyl)amide], with its chemical formula Ga[N(SiMe₃)₂]₃, represents a class of organometallic compounds known as single-source precursors. acs.orgresearchgate.net These precursors are molecules that contain all the necessary elements for the formation of a desired inorganic material. acs.org This characteristic is particularly advantageous in the synthesis of nanomaterials, as it can allow for greater control over stoichiometry and potentially lower reaction temperatures.
While extensive research has been conducted on the synthesis of Group III-pnictide nanopowders like gallium phosphide (B1233454) (GaP) using various methods, the direct application of Gallium tris[bis(trimethylsilyl)amide] as a precursor for GaP is not extensively documented in publicly available research. techconnect.orgresearchgate.net The common methods for GaP nanoparticle synthesis often involve the reaction of a gallium source, such as anhydrous gallium chloride (GaCl₃) or gallium acetylacetonate, with a phosphorus source like sodium phosphide (Na₃P). techconnect.orgutm.md
However, the principle of using single-source precursors is well-established for III-V compound semiconductors. dtic.mil For instance, related organometallic compounds have been investigated for the preparation of materials like gallium arsenide (GaAs). dtic.mil The thermal decomposition (thermolysis) of such precursors can lead to the formation of the desired binary semiconductor material. This approach offers a potentially cleaner and more controlled route to nanopowder synthesis compared to multi-source methods.
The synthesis of nanocrystalline GaP is of significant interest due to its applications in light-emitting devices. techconnect.org The properties of GaP nanoparticles, such as their photoluminescence, are highly dependent on their size and quality, which are in turn influenced by the synthesis method and precursors used. techconnect.org
Broader Impact in Semiconductor Manufacturing and Device Engineering
Gallium tris[bis(trimethylsilyl)amide] and related organogallium compounds have a significant potential impact on the fields of semiconductor manufacturing and device engineering. Their utility as precursors in various deposition techniques is a key area of interest.
Role in III/V Semiconductor Growth and Epitaxy
The fabrication of high-performance electronic and optoelectronic devices relies on the growth of high-purity, single-crystal semiconductor thin films through a process called epitaxy. umich.edu For III-V compound semiconductors, such as gallium arsenide (GaAs) and indium phosphide (InP), metalorganic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) are the dominant growth techniques. researchgate.netmdpi.com
In these processes, volatile organometallic compounds are used as precursors to deliver the constituent elements to a heated substrate surface where they react to form the desired crystalline material. While trimethylgallium (TMG) and triethylgallium (TEG) are the most commonly used gallium precursors for the MOCVD of GaAs, the exploration of alternative precursors is an ongoing area of research. researchgate.netmdpi.com
Tris(dimethylamido)gallium(III), a compound structurally related to Gallium tris[bis(trimethylsilyl)amide], has been successfully employed in the atomic layer deposition (ALD) of epitaxial gallium nitride (GaN) films at low temperatures. rsc.org This demonstrates the potential of gallium amide compounds as viable precursors for the growth of III-V materials. The bulky bis(trimethylsilyl)amide ligands in Gallium tris[bis(trimethylsilyl)amide] could influence its volatility, decomposition pathways, and reactivity, potentially offering advantages in specific deposition processes.
The choice of precursor can significantly impact the properties of the resulting semiconductor film, including purity, defect density, and growth rate. The table below compares some common gallium precursors used in III-V semiconductor growth.
| Precursor Name | Chemical Formula | Common Applications |
| Trimethylgallium (TMG) | Ga(CH₃)₃ | MOCVD of GaAs, GaN |
| Triethylgallium (TEG) | Ga(C₂H₅)₃ | MOCVD of GaAs |
| Tris(dimethylamido)gallium(III) | Ga[N(CH₃)₂]₃ | ALD of GaN |
| Gallium tris[bis(trimethylsilyl)amide] | Ga[N(SiMe₃)₂]₃ | Potential for MOCVD/ALD of III-V materials |
Potential in Advanced Thin Film Technologies for Energy and Environmental Applications
The unique properties of III-V semiconductor materials make them attractive for a range of advanced thin film technologies with applications in energy and the environment. Thin-film solar cells, for instance, represent a promising area for the application of materials like gallium arsenide (GaAs). wikipedia.orgnrel.gov These devices offer the potential for high efficiency and can be fabricated on flexible substrates. wikipedia.org
The production of these thin films often relies on deposition techniques that utilize organometallic precursors. researchgate.net While specific research on the use of Gallium tris[bis(trimethylsilyl)amide] for solar cell applications is limited, the general principle of using such precursors for the deposition of photovoltaic materials is well-established.
Beyond energy production, gallium-containing thin films have shown potential in environmental applications. For example, gallium-based materials have been investigated for their antimicrobial properties. nih.gov The deposition of thin, functional coatings on various surfaces could lead to the development of antimicrobial materials for use in food packaging or medical devices. Furthermore, the catalytic activity of gallium-based materials could be harnessed in thin-film form for various chemical transformations relevant to environmental remediation. nih.gov
The table below summarizes potential applications of gallium-based thin films and the relevance of precursor chemistry.
| Application Area | Material Example | Deposition Method | Potential Role of Precursor |
| Energy | GaAs Thin-Film Solar Cells | MOCVD, ALD | Delivery of high-purity gallium for the absorber layer. nrel.gov |
| Environmental | Antimicrobial Coatings | Sputtering, CVD | Source for gallium in functional, antimicrobial films. nih.gov |
| Environmental | Catalytic Films | Various | Precursor for catalytically active gallium oxide or nitride films. |
Comparisons with Analogous Metal Bis Trimethylsilyl Amide Complexes
Alkali Metal Bis(trimethylsilyl)amides
Alkali metal bis(trimethylsilyl)amides, such as the lithium, sodium, and potassium derivatives, are among the most common silylamide reagents and serve as a crucial benchmark for understanding the unique properties of the gallium analogue.
Structurally, Gallium tris[bis(trimethylsilyl)amide] and its alkali metal counterparts exhibit significant differences. The gallium complex is a monomeric, volatile solid, a feature attributed to the sufficient steric bulk of the three bis(trimethylsilyl)amide ligands effectively shielding the central gallium atom and preventing intermolecular association. In contrast, alkali metal silylamides are known to form aggregates in both the solid state and in solution, with the degree of aggregation depending on the metal and the solvent. encyclopedia.pub This tendency to form polymeric or oligomeric structures is a key distinction from the discrete molecular nature of Ga[N(SiMe₃)₂]₃.
In terms of reactivity, alkali metal silylamides are primarily utilized as potent, sterically hindered, non-nucleophilic bases in organic synthesis. encyclopedia.pub Their high basicity stems from the electropositive nature of the alkali metal. While Gallium tris[bis(trimethylsilyl)amide] also possesses basic nitrogen atoms, its reactivity is more nuanced. It is less commonly employed as a simple base and is better described as a precursor for other organogallium compounds and materials. The gallium compound's volatility is another distinguishing feature, making it suitable for applications like chemical vapor deposition (CVD), whereas alkali metal amides are primarily solution-phase reagents.
The application scope of these compounds in organic synthesis is largely dictated by their fundamental reactivity. Alkali metal bis(trimethylsilyl)amides are workhorse reagents for deprotonation reactions, enabling the formation of enolates, carbanions, and other nucleophiles. encyclopedia.pub They are also extensively used as precursors for the synthesis of other metal amide complexes through salt metathesis reactions. encyclopedia.pubwikipedia.org
The role of Gallium tris[bis(trimethylsilyl)amide] in organic synthesis is more specialized. It serves as a reagent for the introduction of the 'Ga[N(SiMe₃)₂]₂' fragment or for the synthesis of other gallium complexes via substitution reactions where the amide ligands are replaced. However, its most prominent application lies not in mainstream organic synthesis but in materials science as a high-purity, single-source precursor for the deposition of gallium nitride (GaN) thin films, a critical material in the semiconductor industry.
| Property | Gallium tris[bis(trimethylsilyl)amide] | Alkali Metal Bis(trimethylsilyl)amides (Li, Na, K) |
|---|---|---|
| Aggregation State | Monomeric | Aggregated (Oligomeric/Polymeric) |
| Physical State | Volatile Solid | Solid (used in solution) |
| Primary Reactivity | Precursor to Ga compounds | Strong, sterically hindered base |
| Key Applications | Materials Science (CVD precursor for GaN) | Deprotonation reactions in organic synthesis, precursor for other metal amides |
Transition Metal and Rare-Earth Metal Bis(trimethylsilyl)amides
Comparison with transition metal and rare-earth metal analogues further illuminates the influence of the central metal's electronic structure, size, and preferred coordination number on the properties of these complexes.
Like Gallium tris[bis(trimethylsilyl)amide], many trivalent transition metal and rare-earth metal bis(trimethylsilyl)amide complexes, such as M[N(SiMe₃)₂]₃, are three-coordinate. escholarship.org This low coordination number is enforced by the sterically demanding nature of the bis(trimethylsilyl)amide ligand. encyclopedia.pubwikipedia.org However, significant differences in the coordination geometry exist. The Ga(III) center, with its d¹⁰ electronic configuration, typically adopts a trigonal planar geometry.
In contrast, many three-coordinate lanthanide(III) complexes, such as the samarium analogue Sm[N(SiMe₃)₂]₃, exhibit a distorted trigonal pyramidal structure. researchgate.net This distortion is often attributed to potential agostic interactions between the metal center and methyl groups of the ligands. researchgate.net Divalent transition metal complexes, such as Fe[N(SiMe₃)₂]₂, can be two-coordinate and monomeric in the gas phase but often dimerize in the solid state to form three-coordinate metal centers. encyclopedia.pubwikipedia.org This contrasts with the stable monomeric nature of the gallium complex in the solid state.
The size and electronic configuration of the metal center play a critical role in determining the degree of steric protection and the propensity for aggregation. The small ionic radius and +3 charge of gallium lead to a compact, well-shielded monomeric structure. The three bulky ligands provide complete steric saturation, precluding dimerization or solvent coordination.
Transition metals and rare-earth metals (lanthanides) have larger ionic radii. This can lead to "steric unsaturation," allowing for aggregation or the coordination of solvent molecules. For instance, some divalent transition metal complexes form amide-bridged dimers, [M{N(SiMe₃)₂}₂]₂, in the crystalline phase. escholarship.org Lanthanide complexes, due to their larger size, may also increase their coordination number by coordinating solvent molecules like tetrahydrofuran (B95107) (THF) or by forming bridged dimeric structures, especially in heteroleptic complexes containing smaller ancillary ligands like halides. researchgate.netnih.gov
The catalytic potential of these metal complexes is profoundly influenced by the properties of the central metal. Gallium in its +3 oxidation state is redox-inactive, which limits the utility of Gallium tris[bis(trimethylsilyl)amide] in catalytic cycles that involve changes in the metal's oxidation state. Its applications are thus generally confined to Lewis acid catalysis or as a precursor.
Conversely, transition metals, with their accessible d-orbitals and variable oxidation states, give rise to bis(trimethylsilyl)amide complexes with rich and diverse catalytic activities. escholarship.org They are active in a wide range of transformations. Rare-earth metal bis(trimethylsilyl)amides have also emerged as potent catalysts for various reactions, including the guanylation of aromatic amines, hydrophosphonylation, and ring-opening polymerization. rsc.orgresearchgate.net This heightened catalytic activity is a direct result of the unique electronic and steric properties conferred by the lanthanide metal center. researchgate.net
| Property | Gallium tris[bis(trimethylsilyl)amide] | Transition Metal Analogues | Rare-Earth Metal Analogues |
|---|---|---|---|
| Coordination Geometry | Trigonal Planar | Varies (e.g., linear, trigonal planar) | Trigonal Pyramidal (often) |
| Aggregation State | Monomeric | Monomeric or Dimeric | Typically Monomeric; can form adducts/dimers |
| Redox Activity | Inactive (stable +3 state) | Active (variable oxidation states) | Primarily +3 state; some accessible +2 states |
| Catalytic Potential | Limited (e.g., Lewis acid) | Broad and diverse | High activity in specific organic transformations (e.g., guanylation) |
Other Group 13 Silylamide and Organogallium Compounds
Distinctions with Gallium(III) Tris(dimethyl)amide Analogs
The chemical and structural properties of gallium tris[bis(trimethylsilyl)amide] (Ga[N(SiMe3)2]3) are significantly influenced by its bulky ligands, a feature that becomes apparent when compared to its less sterically hindered analog, gallium(III) tris(dimethyl)amide (Ga[NMe2]3). The primary distinction between these two compounds lies in their molecular structure in the solid state.
Gallium tris[bis(trimethylsilyl)amide] is a monomeric compound. The three large bis(trimethylsilyl)amide ligands sterically shield the central gallium atom, preventing the formation of intermolecular bridges. This monomeric nature, resulting from significant steric protection, contributes to its volatility and solubility in nonpolar solvents.
In stark contrast, gallium(III) tris(dimethyl)amide exists as a dimer, with the formula [Ga(NMe2)3]2 or Ga2(NMe2)6. nih.govwikipedia.org The smaller size of the dimethylamide ligands allows two gallium centers to be bridged by two of these ligands, resulting in a more complex, dimeric structure formally named bis(μ-dimethylamino)tetrakis(dimethylamino)digallium. wikipedia.org This dimerization satisfies the coordination preference of the gallium centers, which would otherwise be coordinatively unsaturated in a monomeric form. This structural difference impacts the physical properties of the compounds, such as melting point and volatility. ereztech.com
A summary of the key distinctions is presented in the table below.
| Property | Gallium tris[bis(trimethylsilyl)amide] | Gallium(III) tris(dimethyl)amide |
| Molecular Formula | C18H54GaN3Si6 nih.gov | C12H36Ga2N6 nih.gov |
| Molar Mass | ~550.9 g/mol nih.gov | ~403.9 g/mol ereztech.com |
| Structure | Monomeric | Dimeric wikipedia.org |
| Ligand | Bis(trimethylsilyl)amide | Dimethylamide |
| Steric Hindrance | High | Low |
| Appearance | Volatile solid | White crystalline solid ereztech.com |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways and Methodologies
The predominant method for synthesizing Gallium tris[bis(trimethylsilyl)amide] is a salt metathesis reaction involving anhydrous gallium chloride and an alkali metal salt of bis(trimethylsilyl)amine, such as lithium bis(trimethylsilyl)amide. The general reaction is:
GaCl₃ + 3 Li[N(SiMe₃)₂] → Ga[N(SiMe₃)₂]₃ + 3 LiCl
While effective, this pathway can be subject to side reactions, including Si-C bond cleavage and the formation of unexpected byproducts, which can complicate purification and affect yield. researchgate.netresearchgate.net Future research is geared towards developing more efficient, selective, and scalable synthetic routes.
Emerging synthetic strategies aim to overcome the limitations of traditional salt metathesis. Transamination reactions, which involve the reaction of a metal amide with an amine of a different type, present a potentially cleaner pathway by avoiding salt byproducts. syr.edu Although attempts to apply transsilylamination protocols for related gallium(III) silylamide complexes have been met with challenges, further investigation into reaction conditions, catalysts, and alternative silylamines could unlock a viable route. researchgate.net Other methodologies being explored for analogous metal amides that could be adapted for Ga[N(SiMe₃)₂]₃ include alkane elimination and redox transmetallation, which offer alternative reaction mechanisms and potential for milder conditions. researchgate.netsyr.edu
The table below summarizes existing and potential synthetic methodologies for Gallium tris[bis(trimethylsilyl)amide].
| Synthetic Methodology | General Reaction | Advantages | Challenges & Research Focus |
| Salt Metathesis | GaCl₃ + 3 M[N(SiMe₃)₂] → Ga[N(SiMe₃)₂]₃ + 3 MCl (M=Li, Na, K) | Well-established, readily available precursors. | Formation of salt byproducts, potential for side reactions and impurities. researchgate.netresearchgate.net Future work aims at optimizing stoichiometry and reaction conditions to minimize byproducts. |
| Transamination/ Transsilylamination | Ga(NR₂)₃ + 3 HN(SiMe₃)₂ → Ga[N(SiMe₃)₂]₃ + 3 HNR₂ | Potentially cleaner (no salt byproduct), driven by the volatility of the displaced amine. syr.edu | Unfavorable thermodynamics or kinetics; has been unsuccessful for some related gallium silylamides. researchgate.net Research needed on catalyst development and alternative amine precursors. |
| Alkane Elimination | GaR₃ + 3 HN(SiMe₃)₂ → Ga[N(SiMe₃)₂]₃ + 3 RH (R=Me, Et) | Clean, irreversible reaction driven by gas evolution. | Has not led to the desired homoleptic product in some related systems. researchgate.net Requires exploration of different alkyl-gallium precursors and reaction conditions. |
Advanced Characterization Techniques for Elucidating Dynamic Processes
The static molecular structure of Gallium tris[bis(trimethylsilyl)amide] has been confirmed through techniques like single-crystal X-ray diffraction. researchgate.net However, understanding its dynamic behavior in solution and during chemical transformations is crucial for optimizing its use as a precursor and catalyst. Future research will increasingly rely on advanced characterization techniques to probe these dynamic processes.
In-situ spectroscopic methods, such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) and infrared (IR) spectroscopy, are vital for studying ligand exchange dynamics, fluxional behavior in solution, and the formation of transient intermediates during reactions. For instance, these techniques can monitor the decomposition pathway of Ga[N(SiMe₃)₂]₃ during Chemical Vapor Deposition (CVD), providing insights into the mechanisms of GaN film growth.
For gas-phase studies relevant to deposition processes, mass spectrometry techniques coupled with temperature-programmed desorption can identify decomposition fragments and reaction intermediates. In the realm of device science, where GaN is a key material, techniques developed for analyzing dynamic performance, such as pulsed current-voltage characterization and drain current transient analysis, are used to study electron trapping and detrapping phenomena. mdpi.com While these are applied to the final GaN device, the principles could be adapted to develop in-situ electronic monitoring of the precursor's transformation into a semiconductor material, linking precursor chemistry directly to final material properties.
Computational chemistry, particularly Density Functional Theory (DFT), is another powerful tool. DFT calculations can model reaction pathways, predict the structures of transition states, and elucidate electronic properties, such as the nature of agostic interactions between the gallium center and methyl groups of the ligands, which have been suggested in analogous lanthanide complexes. researchgate.net This predictive power can guide experimental efforts in designing new synthetic routes and catalytic applications.
Exploration of Untapped Catalytic Cycles and Applications
The catalytic potential of Gallium tris[bis(trimethylsilyl)amide] remains largely underexplored. Its structural and electronic properties—a coordinatively unsaturated metal center shielded by bulky, labile ligands—make it a promising candidate for a variety of catalytic transformations.
Known applications include facilitating the hydrogallation of alkenes, but the scope of its catalytic activity is likely much broader. Research into analogous metal silylamide complexes provides a roadmap for future exploration. For example, related complexes of tin, germanium, and lanthanides have shown significant activity in:
Cycloaddition and Polymerization: Catalyzing the cyclotrimerization of isocyanates. acs.org
Intramolecular Hydroamination: A key reaction for the synthesis of nitrogen-containing heterocycles. sigmaaldrich.com
Asymmetric Catalysis: Chiral functionalization and enantioselective hydroamination/cyclization reactions. sigmaaldrich.comnih.gov
Furthermore, Ga[N(SiMe₃)₂]₃ can serve as a precursor to well-defined, single-site heterogeneous catalysts. By grafting the complex onto supports like silica (B1680970) (SiO₂), highly active and selective catalytic sites can be created. Supported gallium(III) sites have demonstrated high efficacy in the propane (B168953) dehydrogenation (PDH) reaction, a critical industrial process for producing propylene. ethz.ch Investigating the transformation of Ga[N(SiMe₃)₂]₃ on various oxide supports could lead to a new class of stable and reusable catalysts for alkane dehydrogenation and other challenging organic transformations.
The following table outlines potential catalytic applications for exploration.
| Catalytic Reaction Type | Potential Application of Ga[N(SiMe₃)₂]₃ | Rationale based on Analogous Systems |
| Hydrogallation | Catalyst for adding Ga-H bonds across unsaturated C-C bonds. | Known reactivity for this compound. |
| Cycloaddition | Catalyzing the formation of cyclic compounds from unsaturated precursors (e.g., isocyanates, carbodiimides). | Tin(II) and Germanium(II) silylamide complexes are effective catalysts for isocyanate cyclization. acs.org |
| Hydroamination/ Hydroalkoxylation | Intramolecular cyclization of aminoalkenes and alcohol-alkenes to form N- and O-heterocycles. | Lanthanide silylamide complexes are known catalysts for these transformations. sigmaaldrich.com |
| Propane Dehydrogenation (PDH) | Precursor for single-site Ga(III)/SiO₂ heterogeneous catalysts. | Isolated Ga(III) sites on silica are highly active and selective for PDH. ethz.ch |
Expansion into Interdisciplinary Materials Science and Nanotechnology Areas
The most significant application of Gallium tris[bis(trimethylsilyl)amide] is as a single-source precursor for the deposition of gallium nitride (GaN). GaN is a wide-bandgap semiconductor essential for modern electronics, including blue light-emitting diodes (LEDs), high-frequency transistors, and high-power devices. wikipedia.org The volatility and thermal decomposition characteristics of Ga[N(SiMe₃)₂]₃ make it suitable for techniques like Metal-Organic Chemical Vapor Deposition (MOVPE) and Atomic Layer Deposition (ALD). chemrxiv.org
Future research in this area is focused on refining these deposition processes to achieve greater control over material properties at lower temperatures. Low-temperature ALD, in particular, is critical for depositing highly conformal GaN films on complex, three-dimensional nanostructures and temperature-sensitive substrates. chemrxiv.org Using Ga[N(SiMe₃)₂]₃ in plasma-enhanced ALD processes with alternative nitrogen sources like ammonia (B1221849) plasma is an active area of investigation to improve film quality and reduce impurities. chemrxiv.org
Beyond thin films, this precursor is a candidate for the synthesis of GaN nanostructures, such as nanowires, nanorods, and quantum dots. The bulky ligands can act as capping agents during synthesis, influencing nucleation and growth to control the size and morphology of the resulting nanoparticles. Related gallium imide precursors, which can be derived from gallium amides, have been used to produce nanosized GaN powders with mixed cubic and hexagonal phases, highlighting the potential for creating novel GaN polymorphs with unique properties. agh.edu.pldtic.mil
The versatility of Ga[N(SiMe₃)₂]₃ could also be leveraged to synthesize other gallium-containing materials, including ternary nitrides (e.g., AlGaN, InGaN) by co-deposition with other metal-organic precursors, or gallium oxynitrides and phosphides by using different co-reactants. This expansion into a wider range of functional materials opens up new possibilities in electronics, photonics, and catalysis.
| Application Area | Specific Use of Ga[N(SiMe₃)₂]₃ | Emerging Research Focus |
| Semiconductor Thin Films | Single-source precursor for GaN deposition via CVD and ALD. chemrxiv.org | Low-temperature ALD for conformal coatings on 3D architectures; reducing carbon and oxygen impurities. chemrxiv.org |
| Optoelectronics | Synthesis of GaN layers for LEDs and laser diodes. wikipedia.org | Doping of GaN films during deposition; synthesis of ternary alloys like InGaN and AlGaN for wavelength tuning. |
| Nanomaterials | Synthesis of GaN quantum dots, nanowires, and nanorods. | Controlling nanoparticle size and shape through precursor chemistry; exploring quantum confinement effects. |
| Advanced Powders | Precursor to polymeric gallium imides for conversion into nanosized GaN powders. agh.edu.pldtic.mil | Synthesis of novel GaN polymorphs (e.g., cubic GaN) with tailored electronic and optical properties. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing gallium tris[bis(trimethylsilyl)amide] to ensure high purity?
- Methodological Answer : Synthesis requires strict anhydrous and anaerobic conditions due to the compound’s sensitivity to moisture and oxygen. Use precursors like gallium trichloride (GaCl₃) and bis(trimethylsilyl)amide ligands in a 1:3 molar ratio under inert gas (e.g., argon or nitrogen). Solvent choice (e.g., THF or toluene) and slow ligand addition at low temperatures (−78°C to 0°C) minimize side reactions. Post-synthesis, vacuum distillation or recrystallization from hexane is recommended for purification .
Q. How should gallium tris[bis(trimethylsilyl)amide] be stored to maintain stability for long-term experiments?
- Methodological Answer : Store in flame-sealed ampules under inert gas (argon) at temperatures below −20°C. Use glassware dried at 150°C and passivated with trimethylsilyl chloride to prevent ligand degradation. Regularly monitor for color changes (yellow to brown indicates decomposition) .
Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ²⁹Si NMR to confirm ligand coordination and detect hydrolyzed byproducts (e.g., trimethylsilanol).
- X-ray Diffraction : Single-crystal X-ray for unambiguous determination of molecular geometry (e.g., trigonal-planar vs. distorted tetrahedral coordination) .
- Elemental Analysis : Combustion analysis for C, H, N, and Si content (±0.3% deviation acceptable).
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of gallium tris[bis(trimethylsilyl)amide] in coordination chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations can model ligand substitution kinetics and thermodynamic stability of adducts. For example, comparing Ga–N bond dissociation energies with analogous indium or aluminum compounds reveals trends in Lewis acidity. Pair these models with experimental UV-Vis or IR data to validate electronic transitions .
Q. What experimental strategies resolve contradictions in reported crystallographic data for gallium tris[bis(trimethylsilyl)amide] adducts?
- Methodological Answer : Discrepancies often arise from solvent coordination or polymorphism. To address this:
- Vary crystallization solvents (e.g., THF vs. diethyl ether) to isolate different polymorphs.
- Use synchrotron radiation for high-resolution X-ray data to detect weak interactions (e.g., Ga···Si van der Waals contacts).
- Cross-validate with EXAFS (Extended X-ray Absorption Fine Structure) to confirm bond lengths .
Q. How do steric effects of bis(trimethylsilyl)amide ligands influence catalytic activity in gallium-mediated reactions?
- Methodological Answer : Steric bulk reduces catalytic turnover but enhances selectivity. For instance, in hydroamination reactions:
- Small substrates (e.g., ethylene): High steric hindrance slows catalysis (TOF < 10 h⁻¹).
- Bulky substrates (e.g., norbornene): Improved enantioselectivity (up to 90% ee) due to restricted transition states.
- Experimental Design : Compare kinetic data (Arrhenius plots) with steric parameters like Tolman’s cone angle .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistent thermal stability data in published studies?
- Methodological Answer : Contradictions often stem from impurities or measurement techniques.
- TGA-DSC : Conduct simultaneous thermogravimetric and differential scanning calorimetry under inert gas to detect decomposition events (e.g., Ga₃N formation at >250°C).
- Control Experiments : Compare with analogous compounds (e.g., yttrium tris[bis(trimethylsilyl)amide]) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
